Sulfo-N-succinimidyl oleate sodium is a chemical compound that plays a significant role in bioconjugation and protein labeling. This compound is particularly valued for its ability to facilitate the attachment of various biomolecules, including proteins, peptides, and nucleic acids, to surfaces or other molecules. The sulfonate group in this compound enhances its solubility in aqueous solutions, making it suitable for biological applications.
Sulfo-N-succinimidyl oleate sodium can be synthesized from oleic acid through various chemical processes that incorporate a sulfonate group and a succinimidyl ester. These modifications are crucial for its functionality in bioconjugation.
This compound belongs to the class of sulfonated esters and is often categorized under chemical reagents used in biochemical research and development. Its unique structure allows it to interact with amine groups on proteins, making it a valuable tool in the field of biochemistry.
The synthesis of Sulfo-N-succinimidyl oleate sodium typically involves the following steps:
These reactions require careful control of temperature and pH to ensure high yields and purity.
The molecular structure of Sulfo-N-succinimidyl oleate sodium consists of an oleate backbone linked to a succinimidyl ester functional group and a sulfonate moiety. The presence of these functional groups contributes to its reactivity and solubility.
Sulfo-N-succinimidyl oleate sodium primarily undergoes reactions with amine-containing compounds, leading to the formation of stable amide bonds. This property makes it an effective coupling agent in bioconjugation protocols.
The reaction mechanism involves the nucleophilic attack of an amine on the carbonyl carbon of the succinimidyl ester, resulting in the release of N-hydroxysuccinimide as a byproduct:
This reaction is favored due to the stability of the resulting amide bond, which is crucial for many biochemical applications.
The mechanism of action for Sulfo-N-succinimidyl oleate sodium involves its interaction with target biomolecules. Upon exposure to an amine-containing molecule, the succinimidyl ester reacts, forming a covalent bond that effectively labels or modifies the target molecule.
This labeling process is particularly useful in applications such as:
Relevant data include:
Sulfo-N-succinimidyl oleate sodium has several scientific uses, including:
SSO emerged in the late 1990s as a derivative of N-hydroxysulfosuccinimide esters used for protein cross-linking. Early studies identified its unique ability to block fatty acid uptake in adipocytes and cardiomyocytes, which was later traced to its irreversible binding to CD36—a multifunctional glycoprotein facilitating long-chain fatty acid transport [8] [9]. A landmark study in 2013 employed mass spectrometry to pinpoint SSO’s molecular target: Lys-164 within CD36’s hydrophobic binding pocket. This residue resides in a domain critical for interactions with fatty acids and oxidized low-density lipoprotein (oxLDL). Mutagenesis studies confirmed that substituting Lys-164 with alanine abolished SSO’s inhibitory effects, establishing SSO as the first compound to selectively and covalently target CD36-mediated lipid transport [1] [4] [5].
Table 1: Key Discoveries in SSO’s Development as a CD36 Inhibitor
Year | Discovery | Significance | |
---|---|---|---|
1996 | SSO synthesized as a water-soluble N-hydroxysuccinimide ester of oleate | Enabled extracellular application without cell permeability | |
2000s | SSO shown to inhibit fatty acid uptake in muscle/adipose tissue | Linked inhibition to CD36-dependent transport mechanisms | |
2013 | Mass spectrometry identification of SSO binding to CD36 Lys-164 | Revealed atomic-level mechanism; validated CD36 as a therapeutic target | |
2015 | SSO inhibition of oxLDL uptake in macrophages via Lys-164 | Confirmed shared binding site for fatty acids and oxLDL on CD36 | [4] [9] |
SSO has been instrumental in clarifying acute and chronic regulation of fatty acid transport. By selectively inhibiting CD36, SSO enables researchers to isolate CD36’s role from other fatty acid transporters (e.g., fatty acid transport proteins). Key findings include:
Table 2: SSO’s Effects on Fatty Acid Transport Across Tissues
Tissue/Cell Type | SSO Treatment | Functional Outcome | Mechanistic Insight | |
---|---|---|---|---|
Cardiomyocytes | 0.5 mM in perfused hearts | ↓ Fatty acid oxidation (29%); ↑ glucose oxidation | Restores metabolic flexibility in diabetes | [3] |
Intestinal epithelium | 50 mg/kg/day (oral) | ↓ Chylomicron assembly; ↓ plasma triglycerides | Inhibits CD36-dependent fatty acid trafficking | [2] |
Macrophages | 100 μM (in vitro) | ↓ oxLDL uptake (80%) | Blocks shared fatty acid/oxLDL binding site on CD36 | [4] [9] |
Vascular smooth muscle | 250 μM (in vitro) | ↓ Lipid accumulation (↓ triglyceride by 60%) | Prevents foam cell formation via CD36 inhibition | [9] |
Beyond transport, SSO has revealed CD36’s role as a signaling hub for lipid-induced cellular responses:
Table 3: SSO in Dissecting Downstream Signaling Pathways
Pathway | SSO Application | Key Outcome | Biological Implication | |
---|---|---|---|---|
Calcium mobilization | 100 μM in CHO cells | Abolished fatty acid-induced ER calcium release | CD36 couples lipid sensing to second messengers | [4] |
Hypoxic stress response | 0.5 mM in diabetic hearts | ↑ Fumarate, oxaloacetate, and FAD pool restoration | Recovers Krebs cycle intermediates under low oxygen | [3] |
Astrocyte inflammation | 20 μM in cell culture | Blocked oleic acid-induced interleukin-8 secretion | Links lipid uptake to sterile neuroinflammation | [6] |
Smooth muscle phenotype | 250 μM in cell culture | Restored expression of α-actin and myosin heavy chain | Prevents dedifferentiation during foam cell formation | [9] |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5